N-(2,6-dimethylphenyl)-2-phenylpropanamide
Overview
Description
N-(2,6-dimethylphenyl)-2-phenylpropanamide: is an organic compound that belongs to the class of amides It is structurally characterized by the presence of a 2,6-dimethylphenyl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-phenylpropanamide typically involves the reaction of 2,6-dimethylaniline with 2-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dimethylphenyl)-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(2,6-dimethylphenyl)-2-phenylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of amides with biological macromolecules. It can also serve as a model compound for investigating the metabolism and biotransformation of amides in living organisms.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. It can also be employed in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-phenylacetamide: This compound differs by having an acetamide group instead of a propanamide group.
N-(2,6-dimethylphenyl)-2-phenylbutanamide: This compound has a butanamide group, making it slightly larger in size compared to N-(2,6-dimethylphenyl)-2-phenylpropanamide.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a 2,6-dimethylphenyl group and a phenylpropanamide moiety makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-8-7-9-13(2)16(12)18-17(19)14(3)15-10-5-4-6-11-15/h4-11,14H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXUKXXRCWYSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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